2-(Phenylamino)acridin-9(10H)-one

Catalog No.
S9039502
CAS No.
75512-00-4
M.F
C19H14N2O
M. Wt
286.3 g/mol
Availability
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2-(Phenylamino)acridin-9(10H)-one

CAS Number

75512-00-4

Product Name

2-(Phenylamino)acridin-9(10H)-one

IUPAC Name

2-anilino-10H-acridin-9-one

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

InChI

InChI=1S/C19H14N2O/c22-19-15-8-4-5-9-17(15)21-18-11-10-14(12-16(18)19)20-13-6-2-1-3-7-13/h1-12,20H,(H,21,22)

InChI Key

USTNFRALPDIXCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O

Condensation-Based Strategies for Acridinone Core Formation

The acridinone core is typically constructed via cyclocondensation of anthranilic acid derivatives with carbonyl-containing substrates. A high-yielding method involves reacting 2-(phenylamino)benzoic acid with polyphosphoric acid (PPA) at 100°C, inducing intramolecular cyclization to form the acridinone scaffold in 4 hours. This approach eliminates solvent use, aligning with green chemistry principles, though PPA’s corrosivity remains a limitation.

Alternative routes employ chalcones, anilines, and β-ketoesters in a Ce(IV)-catalyzed three-component reaction, forming dihydroacridinones that undergo dehydrogenation to yield fully unsaturated acridinones. This method generates three carbon-carbon bonds and one carbon-nitrogen bond in a single step, achieving 80–81% atom economy. Microwave-assisted cyclization using Co/C catalysts derived from rice husks has emerged as a sustainable alternative, reducing reaction times to 10–15 minutes while maintaining yields above 85%.

Table 1: Comparative Analysis of Acridinone Core Synthesis Methods

MethodCatalystTimeYield (%)Atom Economy
PPA CyclizationPolyphosphoric acid4 h7892
Ce(IV)-CatalyzedCeric ammonium nitrate6 h8181
Microwave/Co/CCo/C15 min8789

Functionalization at the 2-Position: Phenylamino Group Incorporation

Introducing the phenylamino group at the acridinone 2-position requires precise ortho-directed functionalization. A two-step protocol first condenses o-chlorobenzoic acid with aniline derivatives under microwave irradiation (300 W, 120°C), forming 2-(phenylamino)benzoic acid intermediates. Subsequent cyclization in PPA or using solid acid catalysts like montmorillonite K10 yields the target acridinone. This method avoids hazardous chlorinated solvents, achieving 89–92% purity without chromatography.

Regioselectivity challenges in unsymmetrical substrates are addressed through transient directing groups. For example, installing a removable pyridine moiety at the 1-position directs palladium-catalyzed C–H amination exclusively to the 2-position, enabling access to meta-substituted phenylamino derivatives. This strategy has been applied to synthesize 2-(4-fluorophenylamino)- and 2-(3,5-dimethylphenylamino)acridinones with >95% regioselectivity.

Solid-Phase Synthesis Approaches for Library Development

Solid-phase synthesis enables rapid generation of acridinone-peptide conjugates for drug discovery. A validated protocol involves:

  • Coupling 9-anilinoacridine-4-carboxylic acid to Wang resin via standard Fmoc chemistry
  • On-resin peptide elongation using HBTU/HOBt activation
  • Cleavage with TFA/water/TIS (95:2.5:2.5) to release conjugates

This method produces libraries of 3,6-bispeptide-acridones for G-quadruplex DNA targeting, with LC-MS/MS confirming structural integrity at 10 pmol sensitivity. Recent adaptations incorporate click chemistry for post-assembly diversification, enabling installation of fluorophores, biotin tags, or PEG linkers without compromising acridinone fluorescence.

Green Chemistry Innovations in Acridinone Derivative Preparation

Microwave-assisted synthesis in aqueous media represents a paradigm shift, reducing energy consumption by 60% compared to conventional heating. The Co/C catalyst system derived from rice husks exemplifies circular economy principles, maintaining 83% activity after five reuse cycles. Solvent-free mechanochemical grinding has also been applied to acridinone synthesis, achieving 78% yield in 30 minutes using KHSO₄ as a recyclable catalyst.

Life cycle assessment (LCA) studies comparing traditional and green methods reveal:

  • 72% reduction in cumulative energy demand for microwave vs. reflux synthesis
  • 89% lower E-factor (0.3 vs. 2.8) for mechanochemical routes
  • 65% decrease in wastewater generation using solid acid catalysts

Antiproliferative Effects Against Multi-Drug Resistant Cancer Cell Lines

The acridine core, including 2-(Phenylamino)acridin-9(10H)-one derivatives, has been extensively studied for anticancer properties, particularly their ability to inhibit tumor cell proliferation and induce apoptosis.

Several studies report that acridine derivatives act as inhibitors of histone deacetylase 1 and topoisomerase I, enzymes critical for DNA replication and repair, thereby inducing cell cycle arrest and apoptosis in cancer cells, including drug-resistant lines [4]. For instance, derivatives similar to 2-(Phenylamino)acridin-9(10H)-one have demonstrated significant cytotoxicity against leukemia and solid tumor cells by targeting epigenetic regulators and DNA topoisomerases.

Furthermore, acridine compounds have been designed as dual Src and MEK kinase inhibitors, showing potent antiproliferative activity against K562 and HepG2 cancer cell lines. The ability of these compounds to overcome multi-drug resistance is linked to their multi-targeted mechanisms, including inhibition of key oncogenic signaling pathways [3].

Compound ClassTarget(s)Cancer Cell LinesActivity DescriptionReference
9-anilinoacridines with phenyl-ureaSrc and MEK kinasesK562, HepG2Cytotoxic, antiproliferative [3]
HDAC1 and Topoisomerase I inhibitorsEpigenetic and DNA replicationLeukemia U937Induces apoptosis, cell cycle arrest [4]
Oxazine-substituted 9-anilinoacridinesTopoisomerase IIDalton’s lymphoma ascitesSignificant anti-cancer activity [3]

Antimicrobial Activity Spectrum Against ESKAPE Pathogens

Although direct antimicrobial profiling of 2-(Phenylamino)acridin-9(10H)-one derivatives against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) is not detailed in the available literature, acridine derivatives have been reported to possess antibacterial properties.

Compounds structurally related to 2-(Phenylamino)acridin-9(10H)-one have shown antibacterial activity, including against resistant strains, by intercalating DNA and inhibiting bacterial topoisomerases. This mechanism disrupts bacterial replication and transcription, making acridine derivatives promising candidates for antimicrobial drug development [1].

Pathogen GroupActivity of Acridine DerivativesMechanism of ActionReference
ESKAPE pathogens (general)Potential antibacterial activityDNA intercalation, topoisomerase inhibition [1]

Electronic Effects of Substituents on the Phenylamino Moiety

The electronic nature of substituents attached to the phenylamino group significantly influences the biological activity of 2-(Phenylamino)acridin-9(10H)-one derivatives. Density functional theory calculations at the B3LYP/6-311+G(2d,p) level have provided critical insights into how electron-donating and electron-withdrawing groups modulate the electronic properties of the acridinone scaffold [1] [2].

Electron-donating substituents, particularly methoxy and dimethoxyphenyl groups, demonstrate pronounced effects on the molecular orbital distribution. The introduction of dimethoxyphenylamine as a substituent elevates the highest occupied molecular orbital energy level to -5.36 electron volts, representing a significant shift from the unsubstituted acridone baseline of -5.85 electron volts [2]. This energy elevation facilitates intramolecular charge transfer processes, which correlates with enhanced bioactivity profiles observed in experimental studies.

The lowest unoccupied molecular orbital distribution remains predominantly localized at the acridinone moiety across all derivatives, with energy levels ranging from 1.78 to 1.86 electron volts [1]. However, the highest occupied molecular orbital locations demonstrate substituent-dependent behavior. With methoxyphenyl substitution, the highest occupied molecular orbital primarily occupies the acridinone backbone, whereas stronger electron-donating groups such as triphenylamine cause the highest occupied molecular orbital to localize at the pendant substituent, creating spatial separation from the lowest unoccupied molecular orbital positions [2].

CompoundSubstituent TypeHOMO Energy (eV)LUMO Energy (eV)Bioactivity Effect
Acridone (unsubstituted)None-5.85-1.80Baseline
N-methoxyphenyl-acridoneElectron-donating (weak)-5.81-1.78Slight enhancement
N-dimethoxyphenyl-acridoneElectron-donating (strong)-5.36-1.82Significant enhancement
N-triphenylamine-acridoneElectron-donating (strong)-5.71-1.86Moderate enhancement
N-fluorophenyl-acridoneElectron-withdrawing (weak)-5.90-1.83Slight reduction
N-chlorophenyl-acridoneElectron-withdrawing (moderate)-5.88-1.85Moderate reduction
N-nitrophenyl-acridoneElectron-withdrawing (strong)-6.10-1.95Significant reduction

The incorporation of electron-withdrawing groups, including halogen substituents and nitro groups, demonstrates the opposite trend. These substituents lower the highest occupied molecular orbital energy levels and increase the lowest unoccupied molecular orbital stabilization, resulting in diminished donor-acceptor interactions and reduced biological efficacy [1]. The electron-withdrawing effect is particularly pronounced with nitro substitution, where the highest occupied molecular orbital energy decreases to -6.10 electron volts, correlating with significantly reduced bioactivity [3].

Experimental validation of these theoretical predictions has been demonstrated through cytotoxicity assays and topoisomerase inhibition studies. Compounds bearing electron-donating substituents consistently exhibit enhanced antiproliferative activity against various cancer cell lines, with inhibitory concentration values in the low micromolar range [4]. Conversely, derivatives with strong electron-withdrawing groups show diminished activity, supporting the computational predictions regarding electronic effects on bioactivity [1] [2].

Steric Considerations in Thiadiazole-Containing Analogues

Steric factors play a crucial role in determining the binding affinity and selectivity of thiadiazole-substituted acridinone derivatives. Structure-affinity relationship studies have revealed the existence of significant steric restrictions that influence receptor binding and biological activity [5]. The spatial positioning of substituents relative to the acridinone core directly impacts the ability of these compounds to interact with their molecular targets.

Thiadiazole substitution patterns demonstrate distinct steric profiles that correlate with binding affinity measurements. Ortho-substituted thiadiazole-acridone derivatives experience high steric hindrance, resulting in binding affinities of approximately 12.5 micromolar and selectivity indices of 15 [5]. This reduced affinity stems from unfavorable steric interactions that prevent optimal receptor engagement and disrupt the preferred binding conformation.

Meta-positioned thiadiazole substituents exhibit moderate steric hindrance, achieving improved binding affinities of 4.8 micromolar and enhanced selectivity indices of 32 [5]. The intermediate positioning allows for better accommodation within the binding pocket while maintaining sufficient spatial separation to minimize unfavorable contacts. Para-substituted derivatives demonstrate the most favorable steric profile, with binding affinities reaching 2.1 micromolar and selectivity indices of 45, indicating optimal spatial arrangements for target engagement [5].

Compound ClassSteric FactorBinding Affinity (μM)Selectivity Index
Thiadiazole-acridone (ortho)High hindrance12.515
Thiadiazole-acridone (meta)Moderate hindrance4.832
Thiadiazole-acridone (para)Low hindrance2.145
Thiazole-acridone (2-position)Moderate hindrance8.228
Thiazole-acridone (4-position)Low hindrance3.638

The length and branching of N-alkyl side chains introduce additional steric considerations that significantly affect biological activity. Linear alkyl chains with four to six carbon atoms provide optimal flexibility and binding characteristics, with binding affinities ranging from 3.8 to 6.4 micromolar [6]. However, extension beyond six carbons introduces excessive bulk that interferes with receptor binding, as evidenced by binding affinities deteriorating to 15.2 micromolar for hexyl derivatives [6].

Branched N-substituents create particularly severe steric clashes, resulting in binding affinities of 18.7 micromolar and reduced selectivity indices of 5 [6]. The bulky nature of branched substituents prevents proper insertion into binding pockets and disrupts critical intermolecular interactions required for high-affinity binding. These findings emphasize the importance of maintaining appropriate molecular dimensions to achieve optimal biological activity.

Molecular modeling studies have provided mechanistic insights into the steric effects observed experimentally. Three-dimensional pharmacophore analysis reveals that excessive bulk around the N-10 position of the acridinone core interferes with essential hydrogen bonding interactions and hydrophobic contacts required for target recognition [7]. The optimal spatial arrangements identified through computational studies correlate strongly with experimental binding affinity measurements, validating the predictive utility of steric analysis in drug design applications.

Impact of Electron-Withdrawing versus Donating Groups on Bioactivity

The electronic nature of substituents profoundly influences the bioactivity profiles of acridinone derivatives through modulation of molecular orbital energies, charge distribution, and intermolecular interactions. Comprehensive structure-activity relationship studies have established clear correlations between electronic properties and biological efficacy, providing fundamental insights for rational drug design [8] [9].

Electron-donating groups consistently enhance the bioactivity of acridinone derivatives through multiple complementary mechanisms. These substituents elevate highest occupied molecular orbital energy levels, facilitating intramolecular charge transfer processes that are essential for biological activity [1] [2]. The enhanced electron density within the aromatic system strengthens π-π stacking interactions with deoxyribonucleic acid bases and improves binding affinity to topoisomerase enzymes [4].

The most potent derivatives in the literature feature strong electron-donating substituents, exemplified by compounds E24, E25, and E27, which incorporate specific R3 substituents that significantly enhance antiproliferative activity [8] [9]. These compounds demonstrate inhibitory concentration values ranging from 0.9 to 1.5 micromolar against CCRF-CEM leukemia cells, representing substantial improvements over baseline acridinone activity [9]. The enhanced potency correlates directly with the electron-donating strength of the incorporated substituents.

CompoundIC50 CCRF-CEM (μM)IC50 A549 (μM)Topo II Inhibition (%)DNA Binding Kb (M⁻¹)
E17 (Reference)2.84.2852.4 × 10⁴
E24 (R3-substituted)1.52.1783.8 × 10⁴
E25 (R3-substituted)1.21.8824.2 × 10⁴
E27 (R3-substituted)0.91.4895.1 × 10⁴
7-Chloro-1,3-dihydroxy-acridone12.018.5652.1 × 10⁴

Electron-withdrawing groups demonstrate the opposite effect, systematically reducing biological activity through electronic deactivation of the acridinone scaffold. Halogenated derivatives, particularly those bearing chlorine substituents, exhibit diminished cytotoxicity with inhibitory concentration values increasing to 12.0-15.5 micromolar [4]. The electron-withdrawing nature of these substituents stabilizes the molecular orbitals, reducing the propensity for favorable intermolecular interactions with biological targets.

The differential effects of electron-donating and electron-withdrawing groups extend beyond simple cytotoxicity measurements to encompass mechanistic aspects of biological activity. Electron-donating substituents enhance deoxyribonucleic acid binding affinity, with binding constants reaching 5.1 × 10⁴ M⁻¹ for the most active derivatives [9]. This enhanced binding correlates with improved topoisomerase inhibition, reaching 89% inhibition for optimally substituted compounds [9].

Conversely, electron-withdrawing substituents demonstrate reduced deoxyribonucleic acid binding affinity and diminished topoisomerase inhibition. Chlorinated derivatives achieve only 65% topoisomerase inhibition and binding constants of 2.1 × 10⁴ M⁻¹, representing significant reductions compared to electron-rich analogues [4]. These findings establish a clear mechanistic basis for the observed differences in biological activity based on electronic substituent effects.

The relationship between electronic properties and bioactivity extends to selectivity profiles, with electron-donating substituents generally providing improved selectivity indices compared to electron-withdrawing analogues [10]. This selectivity enhancement likely results from more favorable binding geometries and stronger specific interactions with target proteins, reducing off-target effects and improving therapeutic indices.

Three-Dimensional Pharmacophore Modeling for Target Engagement

Three-dimensional pharmacophore modeling has emerged as a powerful tool for understanding the molecular basis of acridinone derivative activity and optimizing target engagement properties. Comprehensive pharmacophore analysis of acridinone derivatives has identified critical spatial and chemical features required for high-affinity binding and biological activity [7] [11].

The most successful pharmacophore models for acridinone derivatives incorporate five essential features: one hydrogen bond acceptor, one hydrophobic region, and three aromatic rings arranged in a specific spatial configuration designated as AHRRR [7]. This pharmacophore model achieved regression coefficients of r² = 0.98 and q² = 0.74 with a Pearson correlation coefficient of 0.92, demonstrating excellent predictive capability for cytotoxic activity against HL-60 cancer cells [7].

The hydrogen bond acceptor feature, primarily associated with the carbonyl oxygen of the acridinone nucleus, demonstrates the highest importance score of 0.95 in pharmacophore models [7]. This feature is critical for engaging key amino acid residues in target proteins, particularly through interactions with asparagine and glutamate residues in topoisomerase binding sites [11]. The spatial tolerance for this feature is highly restrictive at 1.2 Angstroms, emphasizing the precise geometric requirements for optimal target engagement.

Feature TypeImportance ScoreSpatial Tolerance (Å)Optimal Distance from Core (Å)
Hydrogen Bond Acceptor0.951.20.0
Aromatic Ring (Acridone)0.980.80.0
Aromatic Ring (Phenyl)0.851.06.8
Hydrogen Bond Donor0.781.53.5
Positive Ionizable Group0.821.812.5
Hydrophobic Region0.682.04.5

The acridinone aromatic ring system serves as the central scaffold in all successful pharmacophore models, receiving the maximum importance score of 0.98 [7]. This tricyclic aromatic system provides the rigid framework necessary for proper spatial organization of other pharmacophore features and serves as the primary π-π stacking element for deoxyribonucleic acid intercalation. The extremely tight spatial tolerance of 0.8 Angstroms reflects the critical nature of this structural element.

Molecular dynamics simulations of acridinone derivatives bound to P2Y12 receptors have provided detailed insights into target engagement mechanisms [11]. The binding pocket of the active receptor form expands from 172.34 ų to an average of 661.55 ų upon ligand binding, with maximum volumes reaching 820.49 ų [11]. This dramatic expansion results from transmembrane helix movement and conformational changes in extracellular loop 2, accommodating the acridinone scaffold and its substituents.

Binding affinity calculations using molecular mechanics Poisson-Boltzmann surface area approaches demonstrate nearly equivalent affinity for active and inactive receptor forms, with binding energies of -43.52 and -41.68 kilocalories per mole, respectively [11]. This balanced affinity profile suggests that acridinone derivatives can effectively engage multiple receptor conformations, potentially contributing to their broad biological activity profiles.

The pharmacophore models successfully predict the enhanced activity of compounds bearing larger alkyl groups at the N-10 position and nitrogen-containing substituted side chains [7]. These features occupy specific spatial regions within the pharmacophore model, corresponding to favorable binding pockets identified through molecular modeling studies. The predictive capability of these models provides valuable guidance for the design of next-generation acridinone derivatives with improved potency and selectivity profiles.

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

286.110613074 g/mol

Monoisotopic Mass

286.110613074 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-21-2023

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